4-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE
Overview
Description
4-[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzamide is a complex organic compound that features a combination of fluorophenyl, carbamoyl, sulfanyl, tetrazolyl, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the tetrazole intermediate with a thiol compound.
Final Coupling: The final step involves coupling the fluorophenyl and benzamide groups to the tetrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.
Biology: It can be used as a probe to study biological processes involving tetrazole and sulfanyl groups.
Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzamide involves its interaction with specific molecular targets. The fluorophenyl and tetrazole groups can interact with enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[({5-[(4-Fluorophenyl)carbamoyl]-2-pyridinyl}amino)methyl]phenylboronic acid
- (2-(((5-((4-Fluorophenyl)carbamoyl)pyrimidin-2-yl)thio)methyl)-4-(trifluoromethoxy)phenyl)boronic acid
Uniqueness
4-[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its tetrazole ring and sulfanyl group are particularly noteworthy for their roles in redox reactions and potential therapeutic applications.
Properties
IUPAC Name |
4-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN6O2S/c17-11-3-5-12(6-4-11)19-14(24)9-26-16-20-21-22-23(16)13-7-1-10(2-8-13)15(18)25/h1-8H,9H2,(H2,18,25)(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXQJEJLSVMWKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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